molecular formula C10H9IN2O B13699985 3-(4-Iodo-3-methylphenyl)isoxazol-5-amine

3-(4-Iodo-3-methylphenyl)isoxazol-5-amine

Cat. No.: B13699985
M. Wt: 300.10 g/mol
InChI Key: BXRGYGVJZBTEIX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-Amino-3-(4-iodo-3-methylphenyl)isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Substitution Reactions: The phenyl ring is then functionalized with iodine and a methyl group through electrophilic aromatic substitution reactions.

Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-Amino-3-(4-iodo-3-methylphenyl)isoxazole undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The iodine substituent can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Amino-3-(4-iodo-3-methylphenyl)isoxazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential as a pharmaceutical intermediate makes it valuable in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-iodo-3-methylphenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the iodine and methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 5-Amino-3-(4-iodo-3-methylphenyl)isoxazole include other isoxazole derivatives with different substituents on the phenyl ring. For example:

    5-Amino-3-(4-chloro-3-methylphenyl)isoxazole: This compound has a chlorine atom instead of iodine, which affects its reactivity and biological activity.

    5-Amino-3-(4-bromo-3-methylphenyl)isoxazole:

The uniqueness of 5-Amino-3-(4-iodo-3-methylphenyl)isoxazole lies in the specific combination of its substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H9IN2O

Molecular Weight

300.10 g/mol

IUPAC Name

3-(4-iodo-3-methylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C10H9IN2O/c1-6-4-7(2-3-8(6)11)9-5-10(12)14-13-9/h2-5H,12H2,1H3

InChI Key

BXRGYGVJZBTEIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=C2)N)I

Origin of Product

United States

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